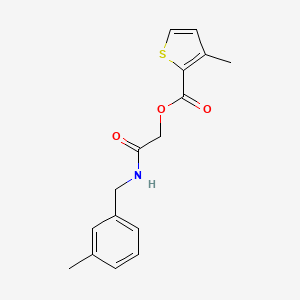

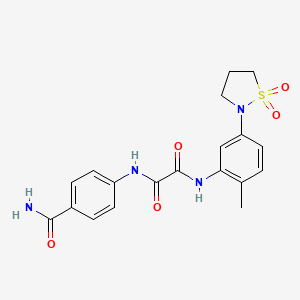

2-((3-甲基苄基)氨基)-2-氧代乙基 3-甲硫代吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" is a chemical entity that can be associated with the broader class of N-arylated methyl 2-aminothiophene-3-carboxylates. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The synthesis and reactivity of such compounds have been explored in several studies, which provide insights into their molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related N-arylated compounds typically involves cross-coupling reactions. A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which allows for the coupling of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts, yielding moderate to good yields and tolerating a broad range of functional groups . This method could potentially be adapted for the synthesis of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" by choosing appropriate coupling partners.

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques. For instance, the structure of 2-(2-aryl-2-oxoethyl)-4H-benzo[1,4]thiazin-3-ones, which are structurally related to the compound of interest, was confirmed by IR, 1H, and 13C NMR spectra and X-ray analysis . These techniques could be employed to determine the precise molecular structure of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" and to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of similar thiophene derivatives has been explored in various chemical reactions. For example, 3-amino-2-carbamoylthiophene reacts with cycloalkanones to form imines, indicating that the amino group in the thiophene moiety is reactive and can participate in the formation of new bonds . Additionally, the reactivity of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one with nucleophilic reagents suggests that thiophene derivatives can undergo substitution reactions to yield a variety of products . These findings suggest that "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" may also participate in similar reactions, which could be explored to further modify the compound or to synthesize related derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the stability and reactivity of the compound. In the case of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, the electron-withdrawing properties of the carbonyl substituents were found to influence the stability of the radicals in the air . Such insights could be relevant for understanding the stability and reactivity of "2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate," as the substituents present in the molecule may similarly affect its properties.

科学研究应用

晶体结构和计算见解

对甲基-3-氨基噻吩-2-羧酸酯等相关化合物的研究提供了对结构和电子性质的见解,这些性质对于有机合成、医药、染料和杀虫剂中的应用至关重要。X 射线衍射分析揭示了独特的晶体结构和分子间相互作用,突出了该化合物在多种化学应用中的潜力。包括静电势和前沿分子轨道在内的计算分析进一步加深了我们对其反应性和相互作用能力的理解 (Y. Tao 等人,2020)。

合成和反应性

将相关化合物转化为具有生物活性的衍生物说明了合成通用性和产生新型治疗剂的潜力。例如,3-氨基-2-氨基甲酰基噻吩通过与环烷酮反应转化为亚胺,为具有潜在生物应用的化合物提供了一条途径,这证明了这些噻吩衍生物在创建生物活性分子中的反应性和实用性 (LeRoy H. Klemm 等人,1995)。

催化应用

氨基酸甲酯在钯催化的氨基羰基化中的应用突出了该化合物在催化中的潜力,导致 2-氧代-羧酰胺衍生物的合成。这展示了该化合物在促进复杂化学转化中的作用,为新型合成方法的开发做出了贡献 (E. Müller 等人,2005)。

抗菌活性

N-苄基取代的 2-氨基噻吩-3-羧酸衍生物的一锅合成方法及其随后针对革兰氏阴性和革兰氏阳性细菌的测试证明了这些化合物在抗菌应用中的潜力。这项研究突出了该化合物在解决微生物耐药性和开发新型抗菌剂中的相关性 (国际创新技术与探索工程杂志,2019)。

环境应用

此外,用与 2-氨基噻吩衍生物相关的官能团改性氧化石墨烯以提高污染物的吸附效率证明了环境修复应用。这种创新的污染控制方法突出了该化合物在环境保护和可持续性方面的潜在用途 (Dan Chen 等人,2016)。

属性

IUPAC Name |

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-14(18)10-20-16(19)15-12(2)6-7-21-15/h3-8H,9-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMSEHRHVWMTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521712.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)